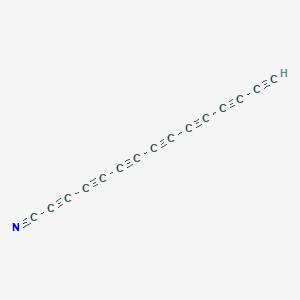
Pentadeca-2,4,6,8,10,12,14-heptaynenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pentadeca-2,4,6,8,10,12,14-heptaynenitrile: is a chemical compound with the molecular formula C15HN . It is characterized by a linear chain of 15 carbon atoms with alternating triple bonds and a nitrile group at one end.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of pentadeca-2,4,6,8,10,12,14-heptaynenitrile typically involves the use of alkyne coupling reactions. One common method is the Sonogashira coupling reaction , which involves the coupling of terminal alkynes with aryl or vinyl halides in the presence of a palladium catalyst and a copper co-catalyst. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods: Industrial production of this compound may involve large-scale Sonogashira coupling reactions or other alkyne coupling techniques. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as column chromatography, can further enhance the efficiency of the production process .
化学反応の分析
Types of Reactions: Pentadeca-2,4,6,8,10,12,14-heptaynenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the triple bonds to double or single bonds, resulting in alkenes or alkanes.
Substitution: The nitrile group can be substituted with other functional groups, such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.
Substitution: Nucleophilic reagents, such as ammonia (NH3) or alcohols (ROH), can be used for substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alkenes or alkanes.
Substitution: Amines or alcohols.
科学的研究の応用
Pentadeca-2,4,6,8,10,12,14-heptaynenitrile has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of advanced materials, such as conductive polymers and nanomaterials.
作用機序
The mechanism of action of pentadeca-2,4,6,8,10,12,14-heptaynenitrile involves its interaction with molecular targets and pathways within cells. The compound’s unique structure allows it to interact with enzymes and receptors, potentially modulating their activity. The nitrile group can form hydrogen bonds with amino acid residues in proteins, influencing their conformation and function .
類似化合物との比較
- Hexadecanoic acid-2,4,6,8,10,12,14,16-13C8 sodium salt
- 1,12-diazatricyclo[9.4.0.0^{3,8}]pentadeca-2,4,6,8,10,12,14-heptaene
Comparison: Pentadeca-2,4,6,8,10,12,14-heptaynenitrile is unique due to its linear structure with alternating triple bonds and a nitrile group. This structure imparts distinct chemical and physical properties, making it suitable for specific applications in research and industry. In contrast, similar compounds may have different functional groups or structural arrangements, leading to variations in their reactivity and applications .
特性
CAS番号 |
84356-85-4 |
|---|---|
分子式 |
C15HN |
分子量 |
195.17 g/mol |
IUPAC名 |
pentadeca-2,4,6,8,10,12,14-heptaynenitrile |
InChI |
InChI=1S/C15HN/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16/h1H |
InChIキー |
GJYFQXKFMJTDIF-UHFFFAOYSA-N |
正規SMILES |
C#CC#CC#CC#CC#CC#CC#CC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




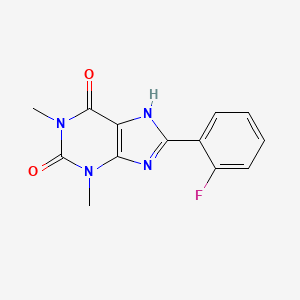
propanedioate](/img/structure/B14404024.png)
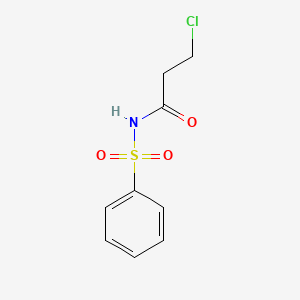
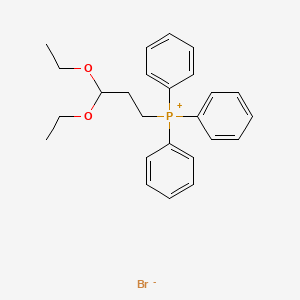
![1-[(4-Chlorophenyl)methyl]guanosine](/img/structure/B14404055.png)
![Ethyl [(4-anilino-6-chloropyrimidin-2-yl)oxy]acetate](/img/structure/B14404059.png)
![5-[3-(4-Chlorophenoxy)butyl]-N-methyl-1,3,4-thiadiazol-2-amine](/img/structure/B14404063.png)


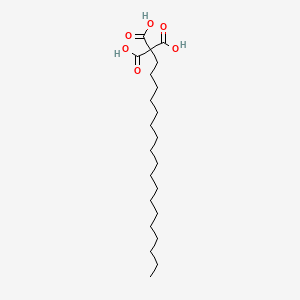
![N'-[4-(1-Chloroethyl)phenyl]-N-methoxy-N-methylurea](/img/structure/B14404091.png)

